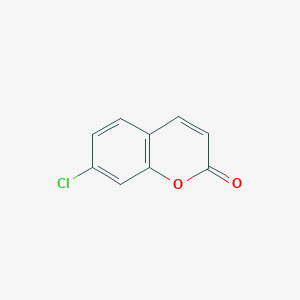

7-氯-2H-色满-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Chloro-2H-chromen-2-one is a chemical compound with the molecular formula C9H5ClO2 . It has a molecular weight of 180.59 . The compound is a derivative of coumarin, a class of compounds that are widely found in nature and have been used as herbal medicines since early ages .

Synthesis Analysis

The synthesis of coumarin derivatives, including 7-Chloro-2H-chromen-2-one, has been a topic of interest for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . Various methods have been developed for the synthesis of these compounds, often carried out under green conditions using green solvents and catalysts .Molecular Structure Analysis

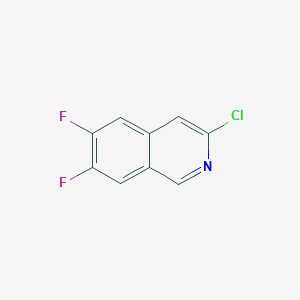

The molecular structure of 7-Chloro-2H-chromen-2-one can be described as a benzene molecule with two adjacent hydrogen atoms replaced by an unsaturated lactone ring . This forms a second six-membered heterocycle that shares two carbons with the benzene ring .Physical And Chemical Properties Analysis

7-Chloro-2H-chromen-2-one has a density of 1.4±0.1 g/cm3, a boiling point of 321.4±37.0 °C at 760 mmHg, and a flash point of 172.1±21.9 °C . It has a molar refractivity of 44.7±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 129.0±3.0 cm3 .科学研究应用

荧光分析

7-氯-4-甲基-6-硝基-2H-色满-2-酮,7-氯-2H-色满-2-酮的衍生物,已被识别为荧光分析的一种新型试剂。该化合物与不同的胺形成高荧光衍生物,可能在各种分析应用中很有用 (Noe、Kornilios 和 Lachmann,2003)。

分子对接和结构分析

一项关于含有吡唑和香豆素核心的杂交化合物(包括 7-氯-2H-色满-2-酮衍生物)的研究揭示了分子对接、结构和光谱性质的见解。这项研究为开发新药和理解分子相互作用提供了有价值的信息 (Sert 等人,2018)。

抗菌活性

对来自 Fomitopsis officinalis 的氯化香豆素(包括 7-氯-2H-色满-2-酮的类似物)的研究证明了抗菌活性,特别是对结核分枝杆菌。这表明在开发治疗细菌感染的方法中具有潜在应用 (Hwang 等人,2013)。

癌症治疗的潜力

7-氯-2H-色满-2-酮衍生物因其作为抗癌药物的潜力而受到研究。化学位移分配和分子建模研究表明,这些化合物可能充当 DNA 插层剂,突出了它们在癌症治疗中的潜力 (Santana 等人,2020)。

抗菌特性

一项对色满-2-酮衍生物(包括 7-氯变体)的微生物学评估的研究显示出显着的抗菌活性。这表明它们在开发新的抗菌剂中的潜在用途 (Govori 和 Haziri,2014)。

抗焦虑活性

对苯并[h]色满的卤代衍生物(包括 7-氯-2H-色满-2-酮)的合成和抗焦虑活性的研究表明,在抗焦虑药物的开发中具有潜在应用 (Sheibani 等人,2016)。

安全和危害

作用机制

Target of Action

It is known that coumarin derivatives, which include 7-chloro-2h-chromen-2-one, have been intensively screened for different biological properties .

Mode of Action

It is known that coumarin derivatives can interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Coumarin derivatives have been associated with a variety of pharmacological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Coumarin derivatives have been associated with a variety of biological activities, including anti-hiv, anticancer, antimicrobial, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors .

属性

IUPAC Name |

7-chlorochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPNKJCEDYRUCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90873760 |

Source

|

| Record name | 7-Chlorocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19063-54-8 |

Source

|

| Record name | 7-Chlorocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[2-(Azepan-1-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2934291.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B2934294.png)

![2-Ethyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one](/img/structure/B2934295.png)

![2-Bromo-5-[(2-methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B2934301.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B2934303.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-4-phenylbutanoic acid](/img/structure/B2934305.png)

![1-(4-fluorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2934308.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2934311.png)